3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-16-7-9-17(10-8-16)13-11-14(19)18(15(13)20)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMQDWLWACQZOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione typically involves the reaction of 1-phenylpyrrolidine-2,5-dione with 4-methylpiperazine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the 1-phenylpyrrolidine-2,5-dione, followed by the addition of 4-methylpiperazine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the methyl group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its anti-inflammatory, anti-nociceptive, and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and receptors involved in inflammation and pain signaling. For example, it can reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β, thereby mitigating the inflammatory response . Additionally, it may interact with cellular receptors to modulate pain perception and exert its anti-nociceptive effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Pyrrolidine-2,5-dione Derivatives
- 1-Phenylpyrrolidine-2,5-dione : The parent compound lacks the 4-methylpiperazine group. It is synthesized via TiO₂-catalyzed reactions and serves as a foundational structure for derivatives with modified substituents .
- N-[{4-Methylpiperazin-1-yl}-methyl]-3-(1-phenylethyl)-pyrrolidine-2,5-dione (Compound 22) : This derivative replaces the phenyl group with a 1-phenylethyl substituent and adds a methylpiperazine-methyl chain. It demonstrates potent anticonvulsant activity (ED₅₀ = 36–39 mg/kg in rodent models), surpassing reference drugs like valproic acid .
Piperazine-Modified Analogues
- 3-(4-Benzylpiperidin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione : Substitution with a benzylpiperidine and dichlorophenyl group alters target selectivity. While detailed activity data are unavailable, the dichlorophenyl moiety is hypothesized to enhance lipophilicity and CNS penetration .
- NVP-AEB071 (Sotrastaurin) : A pyrrole-2,5-dione derivative with an indole-quinazoline-piperazine structure. It acts as a protein kinase C (PKC) inhibitor (IC₅₀ = 1–10 nM for PKCα/β/θ) and is studied in autoimmune disorders .
Pharmacological Activity Comparison
Key Observations :
Biological Activity
3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of pyrrolidine derivatives characterized by the presence of a piperazine moiety. Its chemical formula is , and it features a pyrrolidine ring substituted with a phenyl group and a 4-methylpiperazine.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can inhibit the growth of Mycobacterium tuberculosis, particularly through the inhibition of the enoyl-acyl carrier protein reductase (InhA) enzyme, crucial for fatty acid biosynthesis in bacteria .
- Cytotoxic Effects : The compound has demonstrated cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in metabolic pathways, particularly those related to bacterial cell wall synthesis.
- Modulation of Cell Signaling Pathways : It may influence signaling pathways associated with cell proliferation and survival.
Study 1: Antimycobacterial Activity
A study evaluated the efficacy of this compound against Mycobacterium tuberculosis. The compound showed significant inhibition against both drug-sensitive and multi-drug resistant strains. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations .
Study 2: Cytotoxicity Against Cancer Cells
In vitro assays were conducted on several cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis and reduced cell viability significantly at concentrations ranging from 10 to 50 µM. Flow cytometry analysis confirmed G0/G1 phase arrest in treated cells .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling substituted phenyl derivatives with pyrrolidine-2,5-dione precursors. For example, a route may include reacting 4-methylpiperazine with a phenyl-substituted maleic anhydride derivative under reflux in anhydrous tetrahydrofuran (THF) with a catalytic amount of triethylamine. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) achieves >90% purity .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the 4-methylpiperazine and phenyl moieties. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 329.1742 for C₁₆H₁₉N₃O₂). X-ray crystallography resolves stereochemical details, while FT-IR spectroscopy identifies carbonyl (C=O) stretching vibrations at ~1750 cm⁻¹ .
Q. What preliminary biological activity data exist for this compound, and how are these assays designed?
- Methodological Answer : In vitro assays evaluate binding affinity to neurological targets (e.g., serotonin or dopamine receptors). Competitive radioligand binding assays use HEK293 cells transfected with human receptor clones. Dose-response curves (0.1–100 µM) determine IC₅₀ values, with positive controls (e.g., clozapine for 5-HT₂A receptors). Data are normalized to % inhibition relative to reference ligands .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electron distribution and reactive sites for derivatization. Molecular docking (AutoDock Vina) simulates interactions with target proteins (e.g., dopamine D₂ receptors), identifying key hydrogen bonds and hydrophobic contacts. ADMET predictors (e.g., SwissADME) forecast blood-brain barrier permeability and metabolic stability .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer : Systematic meta-analysis controls for variables like cell line heterogeneity, assay temperature (25°C vs. 37°C), and buffer composition. Normalize data using Z-score transformation to compare across studies. Validate outliers via orthogonal assays (e.g., functional cAMP assays vs. binding assays) .
Q. How are reaction parameters statistically optimized for large-scale synthesis while minimizing impurities?
- Methodological Answer : Design of Experiments (DoE) with Response Surface Methodology (RSM) identifies critical factors (e.g., temperature, solvent polarity). Central Composite Design (CCD) tests 5–7 variables in 20–30 runs. Pareto charts prioritize factors affecting yield, and ANOVA validates significance (p < 0.05). Scale-up follows QbD (Quality by Design) principles .
Q. What advanced analytical techniques quantify degradation products under varying pH and thermal conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) followed by UPLC-MS/MS (Waters Acquity) identify degradants. Kinetic modeling (Arrhenius equation) predicts shelf-life at 25°C. Solid-state stability is assessed via dynamic vapor sorption (DVS) and PXRD to detect hydrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
